
Amino-PEG10-Amine
Descripción general
Descripción
Amino-PEG10-Amine is a polyethylene glycol (PEG)-based compound with two terminal amino groups. It is widely used as a crosslinking reagent in various scientific and industrial applications due to its hydrophilic nature and ability to increase solubility in aqueous media . The compound is particularly valuable in the field of bioconjugation, where it serves as a linker for synthesizing highly selective and active estrogen receptor antagonists, which are crucial for the advancement of endocrine therapy in breast cancer treatment .
Mecanismo De Acción
Target of Action
Amino-PEG10-Amine is a PEG-based PROTAC linker used for the conjugation of two mono diethylstilbestrol (DES)-based ligands . The primary target of this compound is the paternally expressed gene 10 (PEG10) . PEG10 is significantly upregulated in palbociclib-resistant cells, and its overexpression causes CDK4/6 inhibitor resistance .
Mode of Action
This compound interacts with its target, PEG10, by forming a stable amide bond with the primary amines present in the target . This interaction leads to changes in the target’s function, contributing to the resistance to CDK4/6 inhibitors .
Biochemical Pathways
The interaction of this compound with PEG10 affects several biochemical pathways. PEG10 overexpression is associated with cell cycle progression and epithelial–mesenchymal transition (EMT) activation . High PEG10 expression suppresses p21, a natural CDK inhibitor, and SIAH1, a post-translational degrader of ZEB1, augmenting CDK4/6 inhibitor resistance .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with PEG10. Overexpression of PEG10 in parental cells causes CDK4/6 inhibitor resistance and enhances epithelial–mesenchymal transition (EMT) . On the contrary, targeting PEG10 with siRNA or antisense oligonucleotides (ASOs) combined with palbociclib synergistically inhibits the proliferation of palbociclib-resistant cells .
Action Environment
The action of this compound is influenced by the environment in which it operates. The hydrophilic PEG spacer in this compound increases its solubility in aqueous media , which could influence its action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
Amino-PEG10-Amine interacts with various biomolecules in biochemical reactions. It is a PEG derivative containing two amino groups . These amino groups are reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The hydrophilic PEG spacer in this compound increases solubility in aqueous media .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to be upregulated in palbociclib-resistant cells . Overexpression of this compound in parental cells caused CDK4/6 inhibitor resistance and enhanced epithelial–mesenchymal transition (EMT) .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is used to combine two mono diethylstilbestrol (DES)-based ligands, providing an alternative strategy for preparing more selective and active ER antagonists for endocrine therapy of breast cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Amino-PEG10-Amine typically involves the polymerization of ethylene oxide, followed by the introduction of amino groups at both ends of the PEG chain. The process begins with the polymerization of ethylene oxide to form a PEG chain of the desired length. This is followed by the functionalization of the terminal hydroxyl groups with amino groups through a series of chemical reactions involving reagents such as ammonia or primary amines .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale polymerization reactors where ethylene oxide is polymerized under controlled conditions. The resulting PEG chains are then functionalized with amino groups using high-purity reagents and catalysts to ensure consistency and quality. The final product is purified through techniques such as chromatography and crystallization to achieve the desired purity and molecular weight distribution .
Análisis De Reacciones Químicas
Types of Reactions: Amino-PEG10-Amine undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can react with carboxylic acids, activated esters (such as N-hydroxysuccinimide esters), and carbonyl compounds (such as ketones and aldehydes) to form amide or imine bonds
Click Chemistry Reactions:
Common Reagents and Conditions:
Carboxylic Acids and Activated Esters: These reagents are commonly used in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of amide bonds
Copper Catalysts: Copper(I) catalysts are used in click chemistry reactions to promote the formation of triazole linkages between azides and alkynes.
Major Products Formed:
Aplicaciones Científicas De Investigación
Amino-PEG10-Amine has a wide range of applications in scientific research, including:
Comparación Con Compuestos Similares
Amino-PEG10-Amine is unique due to its specific PEG chain length and terminal amino groups, which provide distinct advantages in terms of solubility and reactivity. Similar compounds include:
Amino-PEG4-Amine: A shorter PEG chain with similar terminal amino groups, used in similar applications but with different solubility and reactivity profiles.
Azido-PEG10-Amine: Contains an azide group instead of an amino group, allowing for different types of chemical reactions, such as click chemistry.
Carboxy-PEG10-Amine: Contains a carboxyl group at one end and an amino group at the other, providing different reactivity and applications.
Each of these compounds offers unique properties and advantages, making them suitable for specific applications in chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H48N2O10/c23-1-3-25-5-7-27-9-11-29-13-15-31-17-19-33-21-22-34-20-18-32-16-14-30-12-10-28-8-6-26-4-2-24/h1-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQALIUBVKNYIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H48N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


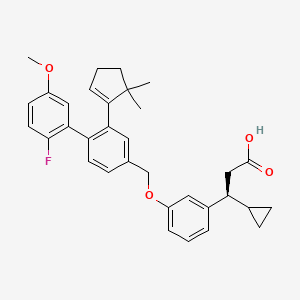
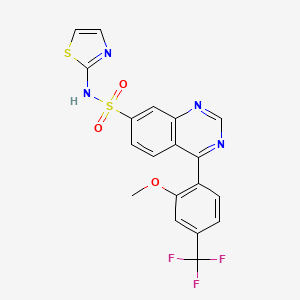
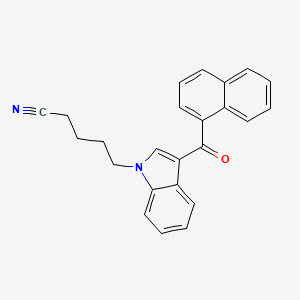

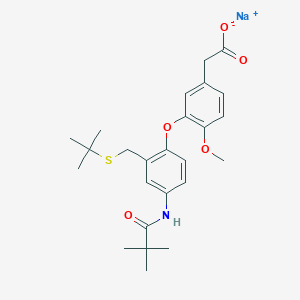
![5-[[3-(2,2-Dimethylcyclopentyl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B605378.png)
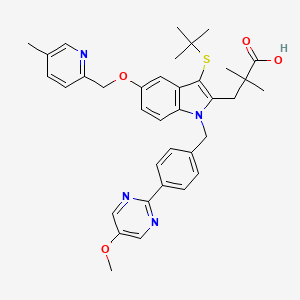

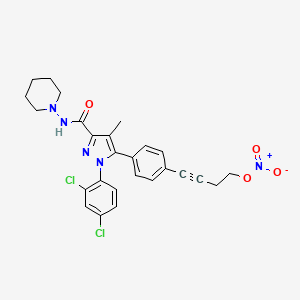
![2-[2-[[(3S,5S,6R)-1-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(4-chloro-3-fluorophenyl)-5-(3-chlorophenyl)-3-methyl-2-oxopiperidin-3-yl]methyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B605382.png)
![(S)-4-Amino-6-((1-(6-fluoro-1-(pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile](/img/structure/B605386.png)
![2-[(3S,5S,6R)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2R,3R)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid](/img/structure/B605387.png)
![1-[3-(2-Ethylpyrazol-3-yl)oxy-5-[(3-hydroxy-3-methylcyclobutyl)methyl]pyridin-2-yl]-3-methylurea](/img/structure/B605389.png)
